molecular formula C6H4BrNO2 B046134 1-Bromo-2-nitrobenzene CAS No. 577-19-5

1-Bromo-2-nitrobenzene

Cat. No.: B046134
CAS No.: 577-19-5
M. Wt: 202.01 g/mol
InChI Key: ORPVVAKYSXQCJI-UHFFFAOYSA-N
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Description

1-Bromo-2-nitrobenzene is an organic compound with the molecular formula C₆H₄BrNO₂. It is a pale yellow to amber crystalline solid that is primarily used in organic synthesis. The compound is known for its stability and is insoluble in water but slightly soluble in chloroform and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-nitrobenzene can be synthesized through the bromination of nitrobenzene. The process involves the reaction of nitrobenzene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures to ensure complete bromination .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of p-nitrochlorobenzene with bromine. This process involves two main steps: the initial formation of 2-bromonitrochlorobenzene, followed by thermal decomposition and rearrangement to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis Applications

1-Bromo-2-nitrobenzene is utilized in various synthetic pathways, particularly in the synthesis of pharmaceuticals and agrochemicals. Some notable applications include:

  • Palladium-Mediated Reactions : It participates in palladium-catalyzed cross-coupling reactions, such as the Ullmann reaction, to form carbon-carbon bonds. This method allows for the synthesis of complex molecules like quinolines and phenanthridines from β-halo-enals, -enones, or -esters .
  • Preparation of Nitrodiphenyl Ethers : It is used to synthesize compounds like 4-methoxy-2′-nitrodiphenyl ether and 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene, which are valuable in medicinal chemistry .

Synthesis of Quinolines

A study demonstrated the use of this compound in synthesizing quinolines through palladium-mediated Ullmann cross-coupling. The reaction conditions were optimized to achieve high yields of the desired quinoline derivatives .

Development of Tyrosinase Inhibitors

Research highlighted the synthesis of novel tyrosinase inhibitors using this compound as a starting material. The compounds synthesized showed significant biological activity, indicating potential applications in treating hyperpigmentation disorders .

Total Synthesis of Alkaloids

In the total synthesis of various alkaloids, this compound has been employed as a key intermediate. Its reactivity allows for strategic modifications leading to complex alkaloid structures that exhibit pharmacological properties .

Analytical Applications

This compound is also utilized in analytical chemistry:

  • Chromatography and Spectroscopy : It serves as a standard reference compound in chromatographic techniques and spectroscopic analyses due to its well-defined chemical structure and properties .

Mechanism of Action

The mechanism of action of 1-Bromo-2-nitrobenzene primarily involves its reactivity towards nucleophiles and its ability to undergo reduction. The bromine atom acts as a leaving group in substitution reactions, while the nitro group can be reduced to an amino group, facilitating further chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group, which makes the aromatic ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

  • 1-Bromo-4-nitrobenzene
  • 1-Iodo-2-nitrobenzene
  • 1-Chloro-2-nitrobenzene
  • 1-Fluoro-2-nitrobenzene

Comparison: 1-Bromo-2-nitrobenzene is unique due to the position of the bromine and nitro groups on the benzene ring, which affects its reactivity and the types of reactions it can undergo. Compared to 1-Bromo-4-nitrobenzene, the ortho position of the nitro group in this compound makes it more reactive towards nucleophiles. Additionally, the presence of bromine, as opposed to other halogens like chlorine or iodine, influences the compound’s reactivity and the conditions required for its reactions .

Biological Activity

1-Bromo-2-nitrobenzene (C6_6H4_4BrNO2_2), also known as o-bromonitrobenzene, is an aromatic compound that features both bromine and nitro functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular FormulaC6_6H4_4BrNO2_2
Molecular Weight202.007 g/mol
CAS Number577-19-5
Melting Point40°C to 44°C
SolubilityInsoluble in water

Antimicrobial Properties

This compound exhibits notable antimicrobial activity, which is characteristic of many nitro-containing compounds. The mechanism of action typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cell death. This property makes it a candidate for further investigation as a potential antimicrobial agent against various pathogens.

Case Study: Antibacterial Activity

A recent study investigated the antibacterial properties of nitro compounds, including this compound. The results indicated that this compound could inhibit the growth of several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa40

These findings suggest that this compound may serve as a lead compound for developing new antibacterial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Nitro-substituted compounds are known to inhibit inducible nitric oxide synthase (iNOS), a key enzyme involved in inflammatory processes.

Research Findings

A study evaluated the anti-inflammatory effects of various nitro compounds, including derivatives of this compound. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with these compounds. The inhibition percentages were as follows:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound6570
Nitro derivative A7580
Nitro derivative B6065

These results indicate that this compound could be explored further for its anti-inflammatory properties.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The reduced nitro group forms reactive species that covalently bind to DNA, causing damage and leading to cell death.
  • Enzyme Inhibition : Compounds like this compound can inhibit enzymes such as iNOS, reducing nitric oxide production and consequently inflammation.
  • Cytokine Modulation : Nitro compounds can modulate the production of inflammatory cytokines, thereby influencing immune responses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-bromo-2-nitrobenzene, and how can reaction conditions be optimized?

this compound is typically synthesized via electrophilic aromatic substitution. A methodological approach involves nitration of bromobenzene using a mixed acid system (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize byproducts like meta-substituted isomers . Optimization includes monitoring reaction kinetics via HPLC or GC-MS to adjust stoichiometry and temperature. Post-synthesis purification employs recrystallization from ethanol/water mixtures, leveraging its low water solubility (density: 1.719 g/cm³, melting point: 40–43°C) .

Q. How should researchers handle safety and storage protocols for this compound?

The compound is classified under UN2732 (Hazard Class 6.1) due to moderate toxicity and potential skin/eye irritation . Safe handling mandates PPE (gloves, goggles), fume hood use, and storage in airtight containers away from reducing agents to prevent unintended reactions. Waste disposal should follow EPA guidelines for halogenated nitroaromatics. Regulatory databases (e.g., OSHA, NIOSH) list no specific exposure limits, but ACGIH recommends ALARA (As Low As Reasonably Achievable) principles .

Q. What analytical techniques are suitable for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Confirm regiochemistry via aromatic proton splitting patterns (e.g., para-substitution in Ullmann coupling precursors) .
  • GC-MS : Monitor purity and detect volatile byproducts using internal standards like pentachloronitrobenzene for dual-column validation .
  • X-ray crystallography : Resolve structural ambiguities using SHELXL for small-molecule refinement, particularly for crystallizing derivatives .

Advanced Research Questions

Q. How does this compound perform in palladium-catalyzed cross-coupling reactions, and what factors influence selectivity?

In Ullmann cross-coupling, Pd⁰ catalysts (e.g., Pd(OAc)₂) mediate aryl-halogen bond activation with β-halo-enals/enones to form β-aryl intermediates, which cyclize to quinolines or phenanthridines . Selectivity depends on:

  • Ligand design : Bulky ligands (e.g., unsymmetrical N,N,N-pincer ligands) enhance steric control, reducing homocoupling side reactions .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving yields (reported up to 85% in optimized systems) .
  • Stoichiometry : Excess DBU (1.5–2.0 eq.) accelerates deprotonation, critical for cyclization steps .

Q. What role does this compound play in high-throughput analytical workflows?

As an internal standard in GC-MS, it normalizes signal variability in environmental analyses (e.g., organochlorine pesticide detection). Control criteria require internal standard peak areas to remain within 50% of calibration averages; deviations trigger reanalysis . In slug flow platforms, its concentration (cSM0) and catalyst ratios (rR1–rR3) are manipulated to optimize reaction kinetics, with real-time pressure (PBPR) and temperature monitoring .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling point variations)?

Discrepancies in properties like boiling point (reported as 261°C vs. 490.35 K [217.2°C] in NIST data ) arise from measurement conditions (e.g., atmospheric vs. vacuum distillation). Methodological solutions include:

  • Cross-referencing databases : Validate data against NIST or IUPAC compilations, noting measurement contexts .
  • Reproducibility trials : Replicate synthesis/purification steps using controlled protocols to isolate compound-specific artifacts .
  • Computational validation : DFT calculations (e.g., Gaussian) predict thermodynamic properties to identify outliers .

Q. Methodological Notes

  • Contingency planning : For failed Ullmann couplings, troubleshoot via Pd catalyst regeneration (e.g., reducing PdII to Pd⁰ with ascorbic acid) .
  • Data integrity : Use SHELXPRO for crystallographic data consistency checks and phase validation in derivative studies .
  • Safety audits : Regularly review SDS updates (e.g., GHS Revision 9 ) to align handling practices with evolving regulatory standards.

Properties

IUPAC Name

1-bromo-2-nitrobenzene
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InChI

InChI=1S/C6H4BrNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ORPVVAKYSXQCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])Br
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4BrNO2
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DSSTOX Substance ID

DTXSID9060364
Record name o-Bromonitrobenzene
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Molecular Weight

202.01 g/mol
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Physical Description

Light yellow solid; [Alfa Aesar MSDS]
Record name 2-Bromonitrobenzene
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Vapor Pressure

0.00989 [mmHg]
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CAS No.

577-19-5
Record name 1-Bromo-2-nitrobenzene
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Record name 1-BROMO-2-NITROBENZENE
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Retrosynthesis Analysis

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